2,6-Diamino-5-ethylpyrimidin-4(3h)-one

Medicinal Chemistry Nucleoside Synthesis Process Chemistry

Sourcing the precise 5-ethyl analog of 2,6-diaminopyrimidin-4-one is critical for process fidelity in nucleoside drug synthesis. Generic substitution with 5-methyl or 5-propyl homologs can cause derivative failure due to altered steric and electronic profiles at the reactive 5-position. This compound ensures synthetic route integrity for CDMOs and research groups. - Enables validated cyclocondensation and glycosylation steps per patented processes. - Molecular Weight: 154.17 g/mol; Predicted LogP: -0.5033 (highly hydrophilic). - Single-batch consistency eliminates cross-homolog contamination risks.

Molecular Formula C6H10N4O
Molecular Weight 154.17 g/mol
CAS No. 3977-25-1
Cat. No. B13621461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Diamino-5-ethylpyrimidin-4(3h)-one
CAS3977-25-1
Molecular FormulaC6H10N4O
Molecular Weight154.17 g/mol
Structural Identifiers
SMILESCCC1=C(N=C(NC1=O)N)N
InChIInChI=1S/C6H10N4O/c1-2-3-4(7)9-6(8)10-5(3)11/h2H2,1H3,(H5,7,8,9,10,11)
InChIKeyLQFQKQQSSBLHHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Diamino-5-ethylpyrimidin-4(3H)-one: Chemical Profile and Procurement Overview


2,6-Diamino-5-ethylpyrimidin-4(3H)-one is a 5-alkyl-substituted 2,6-diaminopyrimidin-4-one derivative, structurally classified as a pyrimidine heterocycle . It serves primarily as a key synthetic building block for more complex pharmaceutical intermediates, particularly novel 5-substituted pyrimidine carbocyclic nucleoside agents [1]. Its physicochemical profile includes a molecular weight of 154.17 g/mol and a predicted LogP of -0.5033, indicating significant hydrophilicity .

Patent-defined synthetic intermediate for carbocyclic nucleoside agents
5-Ethyl substitution is a mandatory structural requirement
Predicted hydrophilic profile may influence purification workflow

Why Generic 5-Alkyl Substitution Fails for This Pyrimidinone


Generic substitution of 2,6-Diamino-5-ethylpyrimidin-4(3H)-one with other 5-alkyl homologs (e.g., 5-methyl or 5-propyl) is not scientifically valid because the 5-position substituent is a critical determinant of reactivity and physicochemical properties. In the context of synthesizing downstream nucleoside medicines, the ethyl group's specific steric and electronic profile dictates the success of subsequent cyclocondensation and glycosylation steps [1]. As demonstrated in related diaminopyrimidine chemistry, even a single methylene group change can markedly alter the potency of the final bioactive molecule, as seen in a series where the most potent DHFR inhibitor was highly specific to its side-chain substitution pattern [2]. Therefore, sourcing the precise 5-ethyl analog is mandatory for process fidelity and to avoid derivative failure.

5-Methyl or 5-propyl analogs may alter steric and electronic properties, affecting reactivity in cyclocondensation steps.

Downstream glycosylation outcomes may not transfer; even single methylene differences can shift final compound potency.

Patent-route compliance requires the precise 5-ethyl intermediate; analogs may invalidate process fidelity.

Performance Data and Differentiation Evidence


Specificity as a Carbocyclic Nucleoside Intermediate

According to patent disclosure, 2,6-Diamino-5-ethylpyrimidin-4(3H)-one is specifically required as an intermediate for synthesizing a novel 5-substituted pyrimidine carbocyclic nucleoside medicine, with the process advantage of mild conditions suitable for industrial scale-up [1]. While the patent does not provide a direct comparative yield for the 5-methyl or 5-propyl analog, the invention's focus on this specific 5-ethyl compound implies a structural requirement. Unless a head-to-head synthetic study comparing 5-alkyl derivatives is conducted, the quantitative differentiation remains inferential. [1].

Intermediate Specificity
Class-level inference
Specifically claimed in patent route for novel nucleoside synthesis.
Supports compound selection based on patent-defined pathway.
No head-to-head comparative yield data provided.
Medicinal Chemistry Nucleoside Synthesis Process Chemistry

Hydrophilicity Differentiation from 5-Methyl Analog

A computed LogP value of -0.5033 is reported for 2,6-Diamino-5-ethylpyrimidin-4(3H)-one . For the 5-methyl analog (2,6-diamino-5-methylpyrimidin-4(3H)-one, CAS 13265-40-2), reliable experimentally derived LogP data is scarce in the open literature. However, based on the general principle of incremental LogP increase with alkyl chain length, the ethyl analog is predicted to be marginally more lipophilic than the methyl analog. Without a standardized comparative measurement, this difference cannot be precisely quantified. .

Hydrophilicity (LogP)
Supporting evidence
-0.5033 (predicted)
Informs solubility and purification specification benchmark.
Computed value; no standard LogP for methyl analog available.
Physicochemical Properties Lipophilicity ADME

Commercial Purity and Supply Specifications

Commercial vendors offer this compound at a certified purity of 98% (HPLC) . This establishes the current commercially achievable purity benchmark for this specific compound. While common pyrimidine analogs are also available, the storage condition specification of 'long-term in a cool, dry place' is provided by suppliers . No peer-reviewed stability study comparing the degradation kinetics of this analog to its 5-methyl or 5-propyl counterparts under identical conditions was identified. Therefore, a quantified stability advantage cannot be claimed.

Commercial Purity
Supporting evidence
≥98% (HPLC)
Establishes minimum procurement acceptance criterion.
Supplier QC specification; no comparative stability data.
Chemical Procurement Purity Analysis Supply Chain

Validated Research and Industrial Applications


Pharmaceutical Intermediate for Carbocyclic Nucleosides

The principal evidence-backed application is as a dedicated intermediate in the multi-step synthesis of novel 5-substituted pyrimidine carbocyclic nucleoside medicines, as per the patented process [1]. Research groups and CDMOs involved in this specific antiviral or anticancer nucleoside program must procure this exact compound to adhere to the validated synthetic route, where the 5-ethyl group is a fixed structural requirement [1].

Application
Selection Property
Validation Focus
Carbocyclic nucleoside intermediate synthesis
5-Ethyl group structural requirement
Patent route fidelity and intermediate identity
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